Boc-谷氨酰胺-赖氨酸-赖氨酸-AMC

描述

Boc-Glu-Lys-Lys-AMC: is a synthetic peptide substrate used primarily in biochemical research. It is a sensitive fluorogenic substrate for urokinase-activated plasmin, a serine protease involved in the degradation of fibrin clots. The compound is widely used in scientific research to study protease activity and enzyme kinetics.

科学研究应用

Chemistry: Boc-Glu-Lys-Lys-AMC is used in the study of protease enzymes and their inhibitors. It serves as a substrate in enzyme assays to measure protease activity and to screen for potential protease inhibitors.

Biology: In biological research, Boc-Glu-Lys-Lys-AMC is used to investigate the role of proteases in various physiological processes, such as cell migration, tissue remodeling, and wound healing.

Medicine: The compound is employed in medical research to study diseases associated with protease dysregulation, such as cancer, cardiovascular diseases, and inflammatory conditions. It helps in understanding the mechanisms of disease progression and in developing therapeutic interventions.

Industry: Boc-Glu-Lys-Lys-AMC is used in the pharmaceutical industry for drug discovery and development. It aids in the identification of new protease inhibitors that can be developed into therapeutic drugs.

作用机制

Target of Action

Boc-Glu-Lys-Lys-AMC is a sensitive fluorogenic substrate for urokinase-activated plasmin . Plasmin is a central enzyme in the fibrinolysis process, which is responsible for dissolving the clot during wound healing .

Mode of Action

The compound interacts with its target, the urokinase-activated plasmin, by serving as a substrate. The interaction results in the generation of a fluorescent signal, which can be measured and used to quantify the activity of plasmin .

Biochemical Pathways

The primary biochemical pathway affected by Boc-Glu-Lys-Lys-AMC is the fibrinolysis pathway. In this pathway, plasmin plays a crucial role in clot dissolution. The compound, being a substrate for plasmin, is involved in the measurement of plasmin activity, thereby indirectly affecting the fibrinolysis pathway .

Result of Action

The result of the action of Boc-Glu-Lys-Lys-AMC is the generation of a fluorescent signal. This signal is used to measure the activity of plasmin, thereby providing a quantitative assessment of the fibrinolysis process .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Glu-Lys-Lys-AMC typically involves solid-phase peptide synthesis (SPPS). The process starts with the attachment of the first amino acid (Boc-Glu) to a resin, followed by sequential addition of Lys and Lys-AMC using standard peptide coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of Boc-Glu-Lys-Lys-AMC follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high purity and yield. Quality control measures, such as mass spectrometry and HPLC, are employed to verify the identity and purity of the final product.

化学反应分析

Types of Reactions: Boc-Glu-Lys-Lys-AMC primarily undergoes hydrolysis reactions catalyzed by proteases such as plasmin. The AMC (7-amino-4-methylcoumarin) moiety is released upon cleavage, resulting in a fluorescent product that can be quantified using a fluorometer.

Common Reagents and Conditions: The hydrolysis reaction is typically carried out in a buffered aqueous solution at physiological pH (7.4). The reaction is often performed at 37°C to mimic physiological conditions.

Major Products Formed: The major product of the hydrolysis reaction is AMC, which exhibits fluorescence upon excitation at 380 nm and emission at 460 nm. This fluorescence allows for the sensitive detection and quantification of protease activity.

相似化合物的比较

Z-Arg-Arg-AMC: Another fluorogenic substrate for trypsin-like proteases.

Boc-Val-Leu-Lys-AMC: A substrate for elastase.

Boc-Glu-Pro-Arg-AMC: A substrate for thrombin.

Uniqueness: Boc-Glu-Lys-Lys-AMC is unique in its sensitivity to urokinase-activated plasmin, making it a valuable tool for studying plasmin activity specifically. Its fluorescence properties allow for precise and sensitive detection of protease activity, which is not always possible with other substrates.

生物活性

Boc-Glu-Lys-Lys-AMC (Boc-Glutamic acid-Lysine-Lysine-7-amino-4-methylcoumarin) is a synthetic peptide that serves as a fluorogenic substrate for various proteases, particularly plasmin. Its biological activity is primarily linked to its role in the fibrinolysis pathway, making it an essential tool in both research and clinical settings.

Chemical Structure and Properties

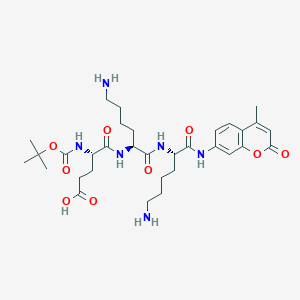

Boc-Glu-Lys-Lys-AMC is characterized by the following structure:

- Amino Acid Sequence : Glu-Lys-Lys

- Fluorophore : 7-amino-4-methylcoumarin (AMC)

The compound is synthesized using solid-phase peptide synthesis, where the tert-butyloxycarbonyl (Boc) group protects the amino group during the assembly of the peptide chain. Upon cleavage by specific proteases, AMC is released, resulting in a significant increase in fluorescence that can be quantitatively measured.

Target Enzyme

Boc-Glu-Lys-Lys-AMC acts as a substrate for urokinase-activated plasmin , an enzyme crucial for breaking down fibrin in blood clots. The cleavage of this substrate by plasmin results in the release of the fluorescent AMC moiety, which can be detected and quantified.

Biochemical Pathway

The primary biochemical pathway influenced by Boc-Glu-Lys-Lys-AMC is fibrinolysis , where plasminogen is converted into plasmin, leading to clot dissolution. The measurement of fluorescence generated from the cleavage of this substrate provides insights into plasmin activity, which is vital for understanding various physiological and pathological processes related to coagulation and wound healing.

Applications in Research

Boc-Glu-Lys-Lys-AMC has diverse applications across several fields:

- Protease Activity Measurement : It serves as a sensitive substrate for real-time monitoring of protease activity in various biological samples.

- Disease Mechanism Studies : The compound is utilized to investigate diseases associated with protease dysregulation, such as cancer and cardiovascular diseases. By assessing plasminogen activation and fibrinolysis dynamics, researchers can better understand disease progression and potential therapeutic targets .

- Drug Development : In pharmaceutical research, Boc-Glu-Lys-Lys-AMC aids in the identification of new protease inhibitors that may serve as therapeutic agents against conditions characterized by abnormal protease activity.

Study on Fibrinolysis Dynamics

In a recent study investigating altered fibrinogen cross-linking in FibγΔ5 mice, researchers utilized Boc-Glu-Lys-Lys-AMC to monitor plasmin activity during clot formation. The study revealed significant differences in clot formation and lysis times between wild-type and genetically modified mice, emphasizing the importance of this substrate in understanding fibrinolytic processes under pathological conditions .

Evaluation of Plasminogen Knockdown Effects

Another study explored the effects of siRNA-mediated plasminogen knockdown on fibrinolysis using Boc-Glu-Lys-Lys-AMC as a substrate. The findings indicated that long-term suppression of plasminogen led to reduced fibrin deposition without significant changes in thrombin generation potential, highlighting the utility of this compound in evaluating therapeutic strategies targeting fibrinolytic pathways .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Protease Substrate | Sensitive substrate for measuring protease activity |

| Fibrinolysis Monitoring | Quantitative assessment of plasmin activity in clot dissolution |

| Disease Research | Investigating mechanisms behind cancer and cardiovascular diseases |

| Therapeutic Development | Screening for potential protease inhibitors |

属性

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N6O9/c1-19-17-27(41)46-25-18-20(11-12-21(19)25)35-28(42)22(9-5-7-15-33)36-29(43)23(10-6-8-16-34)37-30(44)24(13-14-26(39)40)38-31(45)47-32(2,3)4/h11-12,17-18,22-24H,5-10,13-16,33-34H2,1-4H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,39,40)/t22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCAWRCEROGSRR-HJOGWXRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。